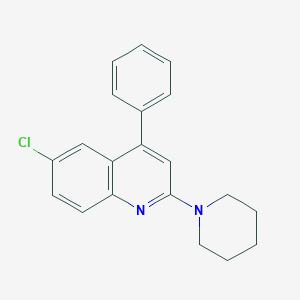

6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline

Description

6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a quinoline core substituted with a chloro group at the 6-position, a phenyl group at the 4-position, and a piperidinyl group at the 2-position. The unique structure of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name |

6-chloro-4-phenyl-2-piperidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2/c21-16-9-10-19-18(13-16)17(15-7-3-1-4-8-15)14-20(22-19)23-11-5-2-6-12-23/h1,3-4,7-10,13-14H,2,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVECYULGNYIKMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

Phenylation: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzene and a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Piperidinyl Substitution: The final step involves the substitution of the 2-position with a piperidinyl group, which can be achieved through nucleophilic substitution reactions using piperidine and appropriate leaving groups.

Industrial Production Methods

Industrial production of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones or aldehydes to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chloro or piperidinyl positions using nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with ketone or carboxylic acid functionalities, while reduction can produce alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline is its antimicrobial properties . Studies have shown that this compound effectively inhibits biofilm formation and quorum sensing in Pseudomonas aeruginosa, a significant pathogen in various infections. By disrupting these processes, the compound reduces bacterial virulence factors, making it a potential candidate for treating antibiotic-resistant infections.

Table 1: Antimicrobial Efficacy Against Pathogens

Metabolic Disorders

Research indicates that 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline interacts with fatty acid-binding proteins (FABP4 and FABP5), which play crucial roles in metabolic regulation. This interaction may enhance insulin sensitivity and help manage blood glucose levels, suggesting its potential use in treating metabolic disorders such as diabetes.

Cancer Research

The compound has also been explored for its potential in cancer therapy . Its structural features allow it to act as a lead compound for developing new anticancer agents. The presence of the piperidine moiety contributes to its pharmacological properties, enhancing interactions with biological targets involved in cancer progression.

Case Study: Anticancer Activity

In vitro studies have demonstrated that derivatives of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline exhibit cytotoxic effects on various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development as an anticancer drug .

Neuroprotective Effects

Recent studies have indicated that compounds similar to 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline may possess neuroprotective properties. These compounds have been tested for their ability to inhibit cholinesterase activity, which is crucial for maintaining neurotransmitter levels in the brain. Some derivatives demonstrated promising IC50 values, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's .

Table 2: Cholinesterase Inhibition Studies

| Compound | IC50 Value (μM) | Remarks |

|---|---|---|

| 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline | <20 | Moderate inhibitory efficacy |

| Donepezil | Standard | Benchmark for comparison |

Synthetic Pathways and Structural Modifications

The synthesis of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline typically involves multi-step reactions that allow for structural modifications to enhance biological activity. Various synthetic routes have been explored to optimize its pharmacokinetic properties and broaden its therapeutic applications .

Mechanism of Action

The mechanism of action of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit fatty acid binding proteins 4 and 5 (FABP4 and FABP5), which play a role in metabolic regulation . By inhibiting these proteins, the compound can modulate metabolic parameters such as insulin sensitivity and blood glucose levels, providing potential therapeutic benefits for conditions like diabetes and atherosclerosis .

Comparison with Similar Compounds

Similar Compounds

6-Chloro-4-phenyl-2-(piperidin-1-yl)-3-(1H-tetrazol-5-yl)quinoline: This compound has a similar structure but includes a tetrazole group, which may confer different biological activities.

6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline-3-carboxylic acid: This derivative includes a carboxylic acid group, which can affect its solubility and reactivity.

Uniqueness

6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its ability to inhibit FABP4 and FABP5 with good selectivity and pharmacokinetic properties makes it a valuable compound for further research and development .

Biological Activity

6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its various biological effects, including anticancer, anti-inflammatory, and enzyme inhibitory properties, supported by relevant research findings and case studies.

Chemical Structure

The compound's chemical structure is characterized by a quinoline scaffold substituted with a chloro group and a piperidine moiety. Its molecular formula is .

1. Anticancer Properties

Research has indicated that derivatives of quinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies show that 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline demonstrates cytotoxic effects comparable to established chemotherapeutic agents like cisplatin.

Case Study:

In vitro assays on human epidermoid carcinoma (A-431), lymphoma (L1210), and colorectal cell lines (SW-948) revealed that this compound inhibited cell proliferation effectively, with IC50 values indicating potent activity (Table 1).

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vivo models demonstrated that it reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

Research Findings:

In a murine model of experimental psoriasis, treatment with 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline resulted in a significant reduction in skin inflammation markers, suggesting its therapeutic potential in autoimmune conditions.

3. Enzyme Inhibition

The compound exhibits inhibitory activity against key enzymes involved in various physiological processes. Notably, it has shown effectiveness against acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.

Table 2: Enzyme Inhibition Data

The biological activity of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline can be attributed to its ability to interact with various molecular targets within cells. The presence of the piperidine moiety enhances its binding affinity to receptors and enzymes, leading to altered biological responses.

Q & A

Q. What are the standard synthetic routes for 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline in laboratory settings?

The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 6-chloroquinoline with piperidine under reflux in anhydrous ethanol or dichloromethane. Key parameters include:

- Molar ratio : 1:1.2 (6-chloroquinoline:piperidine) to minimize unreacted starting material.

- Reaction time : 12–24 hours at 80°C.

- Workup : Neutralization with aqueous NaOH, followed by column chromatography for purification .

Table 1 : Comparison of Synthetic Routes

| Starting Material | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Chloroquinoline | Piperidine | EtOH | 65–70 | |

| 8-Hydroxyquinoline | α-Cyano-p-chlorocinnamonitrile | DCM | 78 |

Q. How is the structural identity of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline confirmed experimentally?

Structural confirmation relies on:

Q. What preliminary biological screening methods are used to assess this compound’s bioactivity?

Initial screening often includes:

- Antimicrobial assays : Disk diffusion or microbroth dilution against Staphylococcus aureus and Mycobacterium tuberculosis (MIC values reported as ≤25 µg/mL) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproduct formation during synthesis?

Byproduct analysis (e.g., dimerization or over-alkylation) requires:

- Temperature control : Lowering reaction temperature to 60°C reduces side reactions but prolongs reaction time (24–36 hours).

- Catalyst screening : Use of Lewis acids (e.g., ZnCl) improves regioselectivity by activating the quinoline C-2 position .

- Solvent polarity : Switching to polar aprotic solvents (e.g., DMF) enhances solubility of intermediates, reducing aggregation-related side products .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC or MIC values may arise from:

- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. MTT).

- Structural analogs : Compare activity of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline with its 6-fluoro or 4-trifluoromethyl analogs to identify substituent effects .

- Metabolic stability : Evaluate hepatic microsomal degradation to differentiate intrinsic vs. metabolism-dependent activity .

Q. How are intermolecular interactions of this compound characterized in crystallographic studies?

Q. Why do some studies report weak antitumor activity despite structural similarity to active quinoline derivatives?

Divergent results may stem from:

- Substituent positioning : The 4-phenyl group may sterically hinder target binding (e.g., topoisomerase II inhibition).

- Cellular uptake : LogP values (~3.5) suggest moderate lipophilicity, potentially limiting intracellular accumulation .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.